molecular formula C7H5Br2NO2 B1283382 1-Bromo-2-(bromomethyl)-3-nitrobenzene CAS No. 58579-54-7

1-Bromo-2-(bromomethyl)-3-nitrobenzene

Cat. No.: B1283382
CAS No.: 58579-54-7
M. Wt: 294.93 g/mol
InChI Key: JCBTXEUYUWGIMU-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-3-nitrobenzene is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis

  • A study by Mroz et al. (2020) explored the anisotropic displacement parameters for isomorphous compounds including 1-bromo-2-(bromomethyl)-3-nitrobenzene, using first principles and X-ray diffraction experiments. This research contributes to understanding the structural properties of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).

Synthesis Applications

  • Banwell et al. (2004) demonstrated the synthesis of various compounds such as quinolines and phenanthridines using palladium[0]-mediated Ullmann cross-coupling, which includes 1-bromo-2-nitrobenzene derivatives as key intermediates. This methodology has implications for the synthesis of complex organic structures (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).

Analytical Methods

  • Raman et al. (2017) developed sensitive methods for the determination of potentially genotoxic impurities, including 1-(bromomethyl)-4-nitrobenzene, in pharmaceutical compounds using techniques like GC–MS and LC–MS. This research is crucial for ensuring the safety and purity of pharmaceutical products (Raman, Prasad, Reddy, & Ramakrishna, 2017).

Reaction Mechanisms

  • Gold, Miri, and Robinson (1980) investigated the reaction of bromo-nitrobenzenes with sodium borohydride in solutions, shedding light on the mechanisms of nucleophilic aromatic substitution. This study provides insights into fundamental organic reaction processes (Gold, Miri, & Robinson, 1980).

Photoreactivity Studies

  • Research by Compton and Dryfe (1994) on the photoelectrochemical reduction of p-bromo-nitrobenzene, related to this compound, helps understand the electrochemical behaviors and photoreactivity of such compounds, which is significant for developing photoresponsive materials (Compton & Dryfe, 1994).

Solar Cell Applications

  • Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene in the active layer of polymer solar cells (PSCs), resulting in significant improvement in device performance. This research underscores the potential of such compounds in enhancing the efficiency of solar energy technologies (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBTXEUYUWGIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567715
Record name 1-Bromo-2-(bromomethyl)-3-nitrobenzene
Source EPA DSSTox
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Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58579-54-7
Record name 1-Bromo-2-(bromomethyl)-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58579-54-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(bromomethyl)-3-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID10567715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(bromomethyl)-3-nitrobenzene
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Synthesis routes and methods I

Procedure details

A solution of 1-bromo-2-methyl-3-nitro-benzene (16.095 g, 74.5 mmol), 1-Bromo-pyrrolidine-2,5-dione (13.26 g, 74.5 mmol), benzoyl peroxide(180 mg, 0.74 mmol) in CCl4 (100 ml) was heated under reflux overnight. After removing the solvent by using rotary evaporator, the residue was partitioned between water and ethyl acetate. The organic layer was washed with water and brine. After drying over MgSO4, the organic fraction was concentrated in vacuo and resulting brown residue was purified by flash chromatography to give 1-bromo-2-bromomethyl-3-nitro-benzene as a yellow solid (17.55 g, 80%). 1H NMR (CDCl3, 300 MHz) δ: 4.89(s, 2H), 7.35(dd, 1H, J1=J2=8.1 Hz), 7.88(dd, 2H, J1=1.6 Hz, J2=8.1 Hz).
Quantity
16.095 g
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13.26 g
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100 mL
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180 mg
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catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 57.4 g (0.27 mole) of 2-bromo-6-nitro toluene in 800 ml of carbon tetrachloride was added 52.0 g (0.29 mole) of N-bromosuccinimide and 2.5 g of benzoyl peroxide. The mixture was heated to reflux for 64 hr., cooled and filtered. Removal of the solvent in vacuo afforded 86.1 g of a viscous oil. Purification was effected by washing through alumina (CCl4 /ether) and crystallization from ethyl alcohol; mp 61.5°-63°.
Quantity
57.4 g
Type
reactant
Reaction Step One
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52 g
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reactant
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800 mL
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solvent
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2.5 g
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catalyst
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Synthesis routes and methods IV

Procedure details

To a solution of 1-bromo-2-methyl-3-nitrobenzene (50.0 g, 0.231 mol) in CCl4(500 mL) was added NBS (41.2 g, 0.231 mol) and BPO (6.51 g, 0.0231 mol), and the mixture was stirred at reflux for 1 h. Then the mixture was washed with 1 N HCl (300 mL*3), dried over Na2SO4, concentrated in vacuo. The residue was purified via chromatography (petrol ether) to give 1-bromo-2-(bromomethyl)-3-nitrobenzene.
Quantity
50 g
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41.2 g
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500 mL
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Reaction Step One

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